3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
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Overview
Description
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a methoxyphenyl group and a fluorobenzoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 4-fluorobenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and fluorobenzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .
Biological Activity
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C24H18O5F and has a molecular weight of approximately 404.39 g/mol. The structure features a chromene core substituted with a methoxyphenyl group and a fluorobenzoate moiety, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds within the chromene class exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, contributing to free radical scavenging activities. In vitro studies have demonstrated that related chromene derivatives can effectively reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. Preliminary data suggest that derivatives with similar structures show moderate inhibition against these enzymes, indicating potential for cognitive enhancement therapies .
Cytotoxicity
In studies assessing cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells), related chromene derivatives exhibited varying degrees of cytotoxicity. The presence of electron-withdrawing groups (like fluorine) has been linked to enhanced cytotoxic effects, indicating that structural modifications can significantly influence therapeutic efficacy .
The biological activity of this compound is thought to involve multiple mechanisms:
- Antioxidant Mechanisms : The methoxy group enhances the compound's ability to donate electrons, neutralizing free radicals.
- Enzyme Interaction : Molecular docking studies suggest that the compound may interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions, particularly due to the presence of the fluorine atom which increases binding affinity .
- Cytotoxic Pathways : The compound may induce apoptosis in cancer cells by disrupting cell cycle regulation pathways, although specific targets remain under investigation.
Case Studies and Experimental Findings
Several studies have explored the biological activities of related compounds within the same chemical family:
- Study on Cholinesterase Inhibition : A series of furochromones were evaluated for their ability to inhibit AChE and BChE. Compounds with halogen substitutions showed enhanced inhibitory activity, suggesting structural modifications can optimize enzyme interaction .
- Antioxidant Efficacy : In vitro assays demonstrated that chromene derivatives significantly reduced lipid peroxidation levels in cellular models, underscoring their potential as therapeutic agents against oxidative stress-related conditions .
- Cytotoxicity Assessment : Compounds were tested against various cancer cell lines, revealing that certain substitutions led to increased cytotoxicity and selectivity towards cancerous cells compared to normal cells .
Properties
CAS No. |
637752-94-4 |
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Molecular Formula |
C23H15FO5 |
Molecular Weight |
390.366 |
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-27-17-8-4-14(5-9-17)20-13-28-21-12-18(10-11-19(21)22(20)25)29-23(26)15-2-6-16(24)7-3-15/h2-13H,1H3 |
InChI Key |
HSPMQNZGMWLJBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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